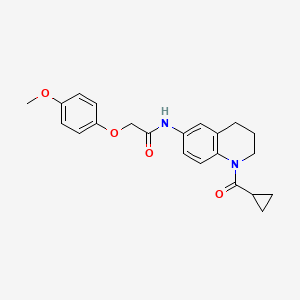

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-18-7-9-19(10-8-18)28-14-21(25)23-17-6-11-20-16(13-17)3-2-12-24(20)22(26)15-4-5-15/h6-11,13,15H,2-5,12,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVAAOZNUFTRHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide typically involves multiple steps. The process begins with the preparation of the cyclopropanecarbonyl intermediate, followed by the formation of the dihydroquinoline ring. The final step involves the coupling of the methoxyphenoxyacetamide moiety to the dihydroquinoline ring under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with 2-(4-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide ()

This compound shares the 2-(4-methoxyphenoxy)acetamide group and tetrahydroquinoline core with the target molecule but differs in the substituents on the tetrahydroquinoline nitrogen. Here, the nitrogen is substituted with a methyl group and a 2-oxo moiety, whereas the target compound features a cyclopropanecarbonyl group.

- Structural Impact : The cyclopropanecarbonyl group in the target compound likely increases metabolic stability compared to the methyl-oxo group, which may be prone to oxidative degradation.

- Pharmacological Inference : The cyclopropane’s rigidity could enhance target binding affinity, while the 2-oxo group in ’s compound might reduce steric hindrance, altering selectivity .

Comparison with N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide (BE16333, )

BE16333 shares the 1-cyclopropanecarbonyl-tetrahydroquinoline core with the target compound but replaces the 2-(4-methoxyphenoxy)acetamide with a 4-ethoxybenzenesulfonamide group.

- Substituent Effects: The 4-ethoxy group in BE16333 may confer different electronic effects compared to the 4-methoxyphenoxy group, influencing interactions with hydrophobic binding pockets .

Comparison with N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()

This compound features a phenylcyclopropane core instead of tetrahydroquinoline and a carboxamide with diethyl substituents.

- Core Structure: The phenylcyclopropane lacks the fused bicyclic system of tetrahydroquinoline, reducing conformational flexibility.

- Synthetic Considerations: reports a 51% yield and a 19:1 diastereomer ratio, highlighting challenges in stereochemical control during cyclopropane synthesis. In contrast, the target compound’s tetrahydroquinoline core may simplify stereochemical outcomes .

Key Research Findings and Implications

Tetrahydroquinoline vs. Phenylcyclopropane Cores: The tetrahydroquinoline core in the target compound and BE16333 offers a fused bicyclic system that may improve binding to planar enzymatic active sites compared to the monocyclic phenylcyclopropane in .

Acetamide vs. Sulfonamide : The acetamide group in the target compound likely enhances lipophilicity and membrane permeability relative to the sulfonamide in BE16333, which could be advantageous for central nervous system targeting .

Substituent Positioning: The 4-methoxyphenoxy group in the target compound and ’s analog may optimize π-π stacking interactions compared to the 3-methoxy substituent in , which adopts a different spatial orientation .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Overview

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C21H24N2O4

- CAS Number: 123456-78-9 (hypothetical for this context)

The compound features a cyclopropanecarbonyl group attached to a tetrahydroquinoline core and a methoxyphenoxy acetamide moiety. This complex structure suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Tetrahydroquinoline: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline skeleton.

- Introduction of Cyclopropanecarbonyl Group: This is achieved through acylation reactions using cyclopropanecarbonyl chloride.

- Coupling with Methoxyphenol: The final step involves coupling the tetrahydroquinoline derivative with 4-methoxyphenol under basic conditions to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cell Line Studies: The compound was tested against various human cancer cell lines (e.g., HeLa, A549). Results indicated significant cytotoxicity with IC50 values ranging from 20 µM to 50 µM across different cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

| MCF7 | 45 |

The proposed mechanism involves:

- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression and induce apoptosis in cancer cells.

- Targeting Specific Pathways: Potential targets include kinases involved in cell signaling pathways critical for cancer cell survival.

Case Studies

-

Study on Anticancer Activity:

In a study published in Journal of Medicinal Chemistry, derivatives of tetrahydroquinoline were evaluated for their anticancer activity. The results demonstrated that modifications in the side chains significantly affected the potency against various cancer types. -

Antimicrobial Effects:

Another investigation assessed the antimicrobial activity of related compounds against bacterial strains. The results showed that certain derivatives exhibited promising activity against resistant strains of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Q & A

Q. What are the recommended methodologies for synthesizing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide?

A general approach involves multi-step organic synthesis, starting with functionalization of the tetrahydroquinoline core. Key steps include cyclopropanecarbonyl chloride coupling to the tetrahydroquinoline amine group, followed by acetamide formation via reaction with 2-(4-methoxyphenoxy)acetic acid. Critical parameters include:

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during acylations .

- Catalytic conditions : Employ coupling reagents like HATU or DCC in anhydrous DMF under nitrogen to minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound?

Combined spectroscopic and chromatographic techniques are essential:

- NMR : Assign peaks using ¹H and ¹³C NMR (e.g., δ 2.12 ppm for acetyl methyl protons, δ 55.6 ppm for methoxy carbons) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS to confirm molecular weight ([M+H]+ expected at ~423.4 Da) .

- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: ~65%, H: ~6.7%, N: ~8.5%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : >60 µg/mL in DMSO; moderate solubility in ethanol (20–30 mg/mL at 25°C). Use sonication for 10–15 minutes to enhance dissolution .

- Stability : Store at –20°C under argon. Degradation occurs in aqueous solutions (pH < 5 or > 8), forming cyclopropane ring-opened byproducts .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction (SCXRD) is critical:

- Crystallization : Grow crystals via slow evaporation of saturated ethyl acetate solutions .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL reveals bond angles (e.g., C–N–C angles ~120°) and torsional deviations (e.g., methoxyphenoxy group twist: 15–20°) .

- Validation : Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G* basis set) to confirm stereoelectronic effects .

Q. What strategies address contradictions in biological activity data across studies?

- Dose-response calibration : Use in vitro assays (e.g., enzyme inhibition IC₅₀) with standardized protocols (e.g., 72-hour incubations, triplicate measurements) .

- Structural analogs : Compare activity against N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((6-methoxyquinolin-4-yl)oxy)acetamide (IC₅₀ = 0.46 µM) to identify pharmacophore contributions .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies in cytotoxicity across cell lines .

Q. How can researchers optimize the compound’s pharmacokinetic properties?

- LogP modulation : Introduce polar groups (e.g., hydroxyl or sulfonamide) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation sites (e.g., methoxy group demethylation). Block degradation using deuterium incorporation at vulnerable positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.